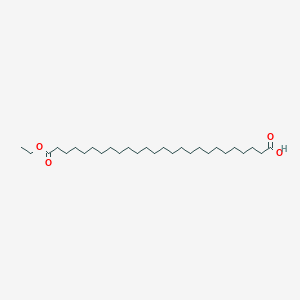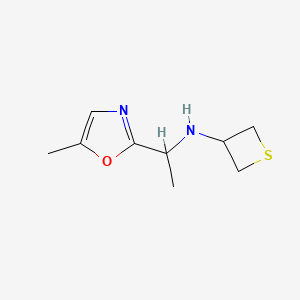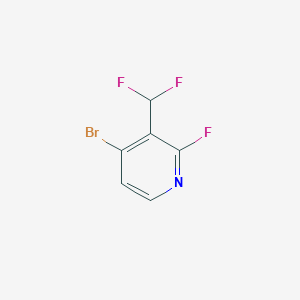
4-Bromo-3-(difluoromethyl)-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(difluoromethyl)-2-fluoropyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethyl)-2-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 3-(difluoromethyl)-2-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation or crystallization are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(difluoromethyl)-2-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 3-(difluoromethyl)-2-fluoropyridine derivatives with reduced functional groups.
Applications De Recherche Scientifique
4-Bromo-3-(difluoromethyl)-2-fluoropyridine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Materials Science: It is utilized in the synthesis of advanced materials, including liquid crystals and organic semiconductors, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(difluoromethyl)-2-fluoropyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of halogen atoms and the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets. In agrochemicals, it may inhibit essential biological pathways in pests or plants, leading to their control or eradication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)pyridine
- 4-Bromo-3-(chloromethyl)-2-fluoropyridine
- 4-Bromo-3-(methyl)-2-fluoropyridine
Uniqueness
4-Bromo-3-(difluoromethyl)-2-fluoropyridine is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall performance in various applications. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties.
Propriétés
Formule moléculaire |
C6H3BrF3N |
|---|---|
Poids moléculaire |
225.99 g/mol |
Nom IUPAC |
4-bromo-3-(difluoromethyl)-2-fluoropyridine |
InChI |
InChI=1S/C6H3BrF3N/c7-3-1-2-11-6(10)4(3)5(8)9/h1-2,5H |
Clé InChI |
MATPXJPBRDRGMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Br)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




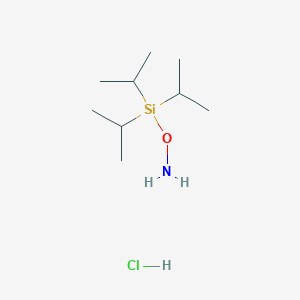
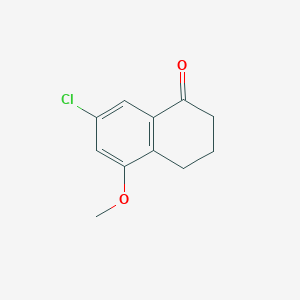
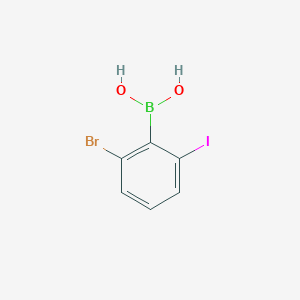
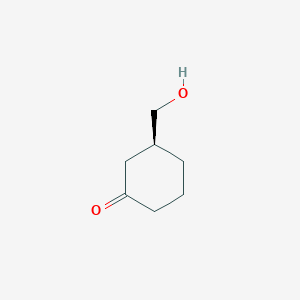
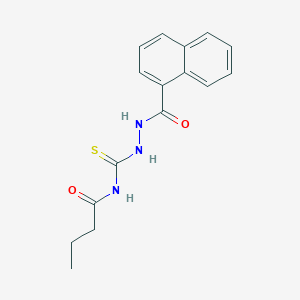


![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)

![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
